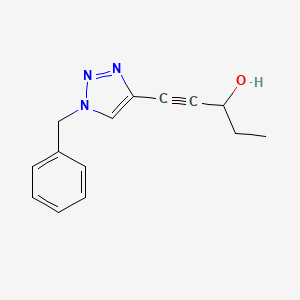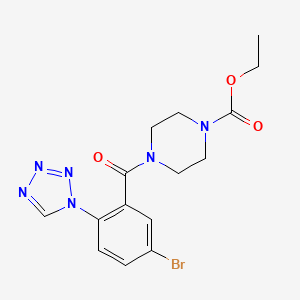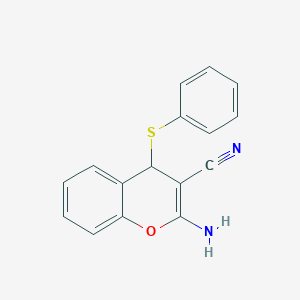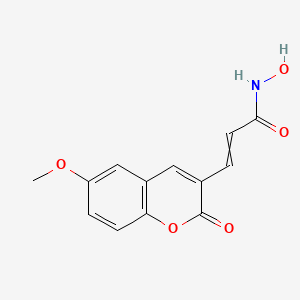
Propyl 2,3-dihydroxytetradecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 2,3-dihydroxytetradecanoate is an organic compound with the molecular formula C17H34O4. It is an ester derived from tetradecanoic acid (myristic acid) and propyl alcohol. This compound features two hydroxyl groups on the second and third carbon atoms of the tetradecanoate chain, making it a dihydroxy ester. Esters like this compound are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2,3-dihydroxytetradecanoate typically involves the esterification of tetradecanoic acid with propyl alcohol in the presence of a catalyst. The reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high conversion rates and product purity.
化学反应分析
Types of Reactions
Propyl 2,3-dihydroxytetradecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The oxidation of the hydroxyl groups can yield ketones or aldehydes.
Reduction: The reduction of the ester group can produce primary alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学研究应用
Propyl 2,3-dihydroxytetradecanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions due to its ester and hydroxyl functional groups.
Industry: this compound is used in the production of surfactants, emulsifiers, and lubricants.
作用机制
The mechanism of action of Propyl 2,3-dihydroxytetradecanoate involves its interaction with biological molecules through its ester and hydroxyl functional groups. The compound can act as a substrate for enzymes such as esterases and lipases, which catalyze the hydrolysis of the ester bond. This hydrolysis releases propyl alcohol and tetradecanoic acid, which can further participate in metabolic pathways. The hydroxyl groups can also form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
Propyl 2,3-dihydroxyhexadecanoate: Similar structure but with a longer carbon chain (hexadecanoic acid).
Ethyl 2,3-dihydroxytetradecanoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 2,3-dihydroxytetradecanoate: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
Propyl 2,3-dihydroxytetradecanoate is unique due to its specific combination of a tetradecanoate chain with propyl and dihydroxy functional groups. This combination imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
属性
CAS 编号 |
921757-15-5 |
|---|---|
分子式 |
C17H34O4 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
propyl 2,3-dihydroxytetradecanoate |
InChI |
InChI=1S/C17H34O4/c1-3-5-6-7-8-9-10-11-12-13-15(18)16(19)17(20)21-14-4-2/h15-16,18-19H,3-14H2,1-2H3 |
InChI 键 |
RPGASDOJBSFNBO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(C(C(=O)OCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Tert-butyl-2'-(2-chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15173428.png)

![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)




![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)

![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)

![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)

![2-hydroxy-4-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B15173533.png)
